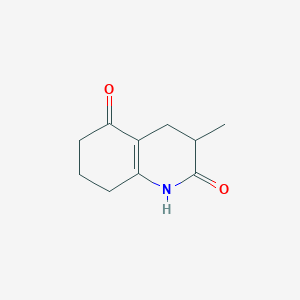

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

Descripción general

Descripción

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (commonly referred to as MQT) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MQT, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.216 g/mol

- CAS Number : 62230-64-2

Anticancer Properties

Research indicates that MQT exhibits significant anticancer activity. In a study assessing various heterocyclic compounds, MQT was found to correlate strongly with known anticancer agents through the NCI COMPARE analysis. The correlation coefficients (PCC) were notably high, suggesting similar mechanisms of action to established anticancer drugs .

Table 1: Correlation of MQT with Other Anticancer Agents

| Compound | PCC Value | Mechanism of Action |

|---|---|---|

| DPIQ | 0.87 | Inhibition of thioredoxin reductase |

| Pleurotin | 0.80 | HIF-1α inhibition |

| Benzo[1,2,4]triazinone | 0.77 | Prodrug activation |

The biological activity of MQT is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

- Thioredoxin Reductase (TrxR) : MQT acts as a reversible inhibitor of TrxR, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- NAD(P)H Quinone Oxidoreductase 1 (NQO1) : The compound has been linked to modulation of NQO1 activity, which is crucial in drug metabolism and detoxification processes .

Neuroprotective Effects

Beyond its anticancer properties, MQT has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress-related neurodegeneration by modulating antioxidant pathways .

Study 1: Anticancer Efficacy in Cell Lines

A recent study evaluated the effects of MQT on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of MQT resulted in significant improvements in behavioral tests and reduced markers of oxidative damage in brain tissues. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. For instance, compounds derived from this structure have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, a library of quinoline derivatives demonstrated significant activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compounds exhibited varying degrees of cytotoxicity, indicating their potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s disease. A series of hybrid compounds incorporating the quinoline structure were synthesized and tested for their ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease. These compounds showed promise in crossing the blood-brain barrier and exhibited significant inhibitory activity against ChEs .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of new chemical entities with diverse biological activities. The compound's structure allows for modifications that can enhance its pharmacological properties or reduce toxicity .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds derived from this quinoline framework have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that some derivatives could serve as potential candidates for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities to determine which structural modifications enhance efficacy or reduce side effects .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLEBLKNYPOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCCC2=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.